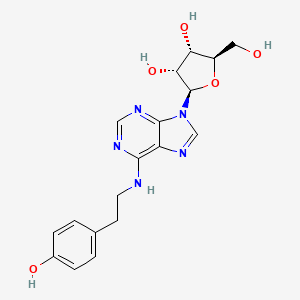
N6-(P-Hydroxyphenethyl)-adenosine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-(P-Hydroxyphenethyl)-adenosine is a synthetic derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is characterized by the substitution of the N6 position of adenosine with a p-hydroxyphenethyl group, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-(P-Hydroxyphenethyl)-adenosine typically involves the following steps:
Protection of Adenosine: Adenosine is first protected at the 2’ and 3’ hydroxyl groups using a suitable protecting group such as acetonide.
N6-Substitution: The protected adenosine is then reacted with p-hydroxyphenethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to introduce the p-hydroxyphenethyl group at the N6 position.
Deprotection: The final step involves the removal of the protecting groups to yield N6-(P-Hydroxyphenethyl)-adenosine.
Industrial Production Methods
Industrial production of N6-(P-Hydroxyphenethyl)-adenosine follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N6-(P-Hydroxyphenethyl)-adenosine undergoes various chemical reactions, including:
Oxidation: The p-hydroxyphenethyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group on the p-hydroxyphenethyl moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) are used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenethyl derivatives.
Wissenschaftliche Forschungsanwendungen
N6-(P-Hydroxyphenethyl)-adenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in modulating adenosine receptors and its potential effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of novel pharmaceuticals and biochemical assays.
Wirkmechanismus
N6-(P-Hydroxyphenethyl)-adenosine exerts its effects primarily through interaction with adenosine receptors, which are G protein-coupled receptors involved in various physiological processes. The p-hydroxyphenethyl group enhances the binding affinity and selectivity of the compound for specific adenosine receptor subtypes, modulating downstream signaling pathways and resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N6-Benzyladenosine: Similar structure but with a benzyl group instead of p-hydroxyphenethyl.
N6-Cyclohexyladenosine: Contains a cyclohexyl group at the N6 position.
N6-Phenyladenosine: Features a phenyl group at the N6 position.
Uniqueness
N6-(P-Hydroxyphenethyl)-adenosine is unique due to the presence of the p-hydroxyphenethyl group, which imparts distinct chemical and biological properties. This substitution enhances its binding affinity for certain adenosine receptor subtypes, making it a valuable tool in receptor studies and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H21N5O5 |
|---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[2-(4-hydroxyphenyl)ethylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O5/c24-7-12-14(26)15(27)18(28-12)23-9-22-13-16(20-8-21-17(13)23)19-6-5-10-1-3-11(25)4-2-10/h1-4,8-9,12,14-15,18,24-27H,5-7H2,(H,19,20,21)/t12-,14-,15-,18-/m1/s1 |
InChI-Schlüssel |
PQXJDJJHXDEVFF-SCFUHWHPSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


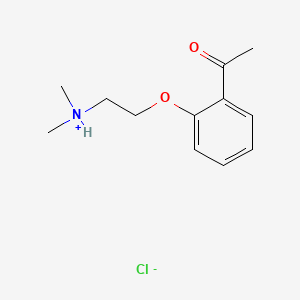
![6-[[4,6-Bis(2,2-dihydroxyethyl)-1,3,5-triazin-2-yl]amino]hexanoic acid](/img/structure/B13738287.png)



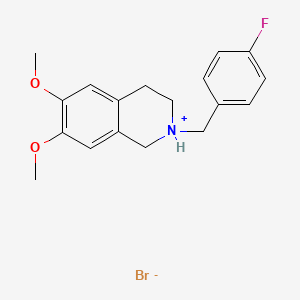

![4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B13738330.png)
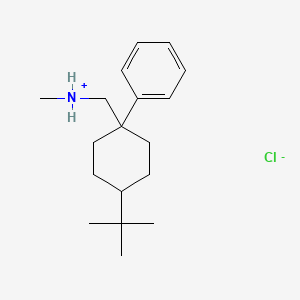

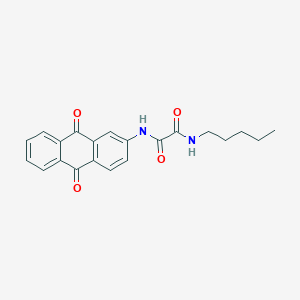
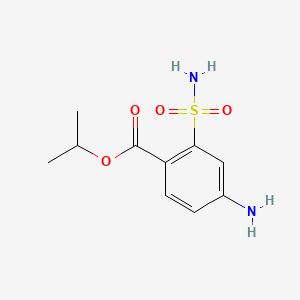
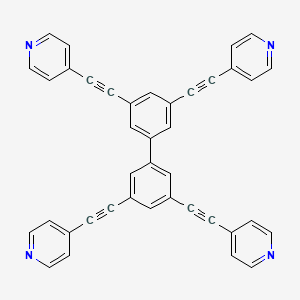
![6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one](/img/structure/B13738359.png)
